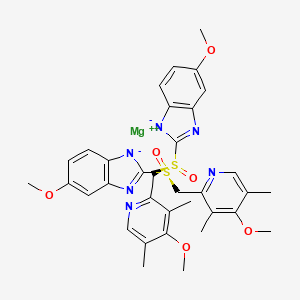
Esomeprazole Magnesium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Esomeprazole Magnesium, known chemically as (S)-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole , is a proton pump inhibitor used primarily for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome . It works by reducing the amount of acid produced in the stomach, providing relief from symptoms such as heartburn and promoting healing of the esophagus and stomach lining .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Esomeprazole Magnesium involves several key steps. The starting material, 2-mercapto-5-methoxybenzimidazole , undergoes a reaction with 4-methoxy-3,5-dimethylpyridine in the presence of a base to form the intermediate 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylthio]-5-methoxybenzimidazole . This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This includes the use of high-purity starting materials, controlled reaction conditions, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Esomeprazole Magnesium undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
The major product of these reactions is this compound itself, with the intermediate 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylthio]-5-methoxybenzimidazole being a key precursor .
科学的研究の応用
Treatment of Gastroesophageal Reflux Disease (GERD)
Esomeprazole magnesium is primarily indicated for the treatment of GERD, a condition characterized by chronic heartburn and acid regurgitation. Clinical trials have demonstrated its effectiveness in healing erosive esophagitis and providing symptom relief. A study showed that patients treated with esomeprazole experienced significantly more heartburn-free days compared to those on placebo, indicating its therapeutic efficacy in managing GERD symptoms .
Management of Duodenal Ulcers
This compound has proven effective in treating duodenal ulcers. In a randomized controlled trial comparing this compound to enteric-coated capsules, both formulations exhibited similar healing rates (85.2% for this compound vs. 86.7% for enteric-coated capsules) after two weeks, achieving 100% healing by four weeks . This indicates that this compound is a reliable option for ulcer management.
Use in Preeclampsia
Recent studies have explored the potential of this compound in treating preeclampsia, a pregnancy complication characterized by high blood pressure and signs of damage to other organ systems. Research indicated that both the hydrate and trihydrate forms of this compound reduced key factors associated with preeclampsia, suggesting its potential as a repurposed treatment in obstetric care .
Pharmacokinetics and Bioequivalence
This compound exhibits favorable pharmacokinetic properties, which contribute to its effectiveness. Studies have shown that it is bioequivalent to other formulations under fasting and fed conditions, with pharmacokinetic parameters falling within acceptable ranges (Cmax and AUC) for therapeutic use . Notably, a novel dual-release mini-tablet formulation has been developed to enhance dosing compliance and address nocturnal acid breakthrough, showing improved bioavailability compared to traditional formulations .
Safety Profile
The safety profile of this compound is well-documented across multiple studies. Adverse events are generally mild and comparable between different formulations. For instance, the incidence of adverse effects was similar between patients treated with this compound and those receiving enteric-coated capsules . However, long-term use of PPIs like esomeprazole has been associated with low magnesium levels (hypomagnesemia), which can lead to severe complications if not monitored .
Case Studies
Several case studies highlight the practical applications and outcomes associated with this compound:
-
Case Study 1: Duodenal Ulcer Healing
A cohort study involving 60 patients demonstrated that treatment with this compound resulted in rapid healing of duodenal ulcers over four weeks, with high patient satisfaction regarding symptom relief. -
Case Study 2: Preeclampsia Management
In an observational study on pregnant women with preeclampsia, administration of this compound showed a notable reduction in sFLT-1 secretion and improvement in endothelial dysfunction markers, indicating its potential as an adjunct therapy in managing this condition.
作用機序
類似化合物との比較
Esomeprazole Magnesium is often compared with other proton pump inhibitors such as omeprazole , pantoprazole , lansoprazole , dexlansoprazole , and rabeprazole . While all these compounds share a similar mechanism of action, this compound is unique in that it is the S-isomer of omeprazole, which is a racemic mixture of the S- and R-enantiomers . This stereoisomerism is believed to contribute to this compound’s improved pharmacokinetic profile and efficacy in some patients .
List of Similar Compounds
- Omeprazole
- Pantoprazole
- Lansoprazole
- Dexlansoprazole
- Rabeprazole
特性
分子式 |
C34H36MgN6O6S2 |
|---|---|
分子量 |
713.1 g/mol |
IUPAC名 |
magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2/t2*24-;/m00./s1 |
InChIキー |
KWORUUGOSLYAGD-YPPDDXJESA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
異性体SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
正規SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















